molecular formula C11H11FO B13564007 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one CAS No. 1571074-32-2

4-(4-Fluoro-3-methylphenyl)but-3-en-2-one

Cat. No.: B13564007
CAS No.: 1571074-32-2
M. Wt: 178.20 g/mol
InChI Key: NTFPLLMPEQZHMP-ONEGZZNKSA-N
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Description

4-(4-Fluoro-3-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11FO It is a derivative of butenone, featuring a fluorine and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate ketone under basic conditions. This reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

1571074-32-2

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

(E)-4-(4-fluoro-3-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H11FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h3-7H,1-2H3/b4-3+

InChI Key

NTFPLLMPEQZHMP-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)C)F

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)C)F

Origin of Product

United States

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